Chromoxane Cyanine R

Vue d'ensemble

Description

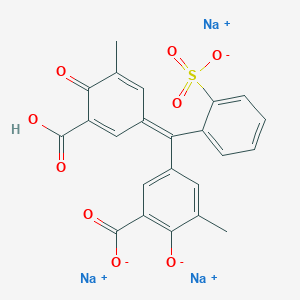

It is the trisodium salt of 5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid . This compound is widely used as a biological stain and has applications in various scientific fields.

Mécanisme D'action

Target of Action

Chromoxane Cyanine R, also known as Eriochrome Cyanine R or Mordant Blue 3 , is primarily used as a histological dye and a fluorochrome . Its primary targets are the cells and tissues in biological specimens, where it provides contrast and highlights specific features of interest, such as nuclei and cytoplasm .

Mode of Action

This compound interacts with its targets by binding to specific components within the cells and tissues. This compound is a dye-metal complex, notably forming complexes with ferric iron . These complexes are excellent for staining myelin in paraffin sections . They likely attach to basic proteins and resist extraction from a relatively hydrophobic environment .

Result of Action

Analyse Biochimique

Biochemical Properties

Chromoxane Cyanine R plays a significant role in biochemical reactions, primarily as a staining agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it binds to myelin in neural tissues, allowing for the visualization of nerve fibers in histological sections . The dye forms complexes with metal ions, which can be used to detect the presence of metals in biological tissues . These interactions are typically ionic or coordination bonds, where the dye’s sulfonate groups interact with positively charged sites on proteins or metal ions.

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to stain myelin sheaths in neurons, which is crucial for studying neural tissues . The dye can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its binding to myelin proteins can affect the integrity and function of the myelin sheath, potentially impacting nerve signal transmission . Additionally, this compound can be used to identify cobalt-chromium wear particles in periprosthetic tissues, highlighting its utility in medical diagnostics .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions and proteins. At the molecular level, the dye binds to specific sites on biomolecules through ionic and coordination bonds . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For instance, the dye’s interaction with myelin proteins can inhibit the degradation of myelin, thereby preserving the integrity of neural tissues . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard laboratory conditions, but its staining efficacy can degrade over prolonged periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in neural tissues where it preserves myelin integrity . The dye’s stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively stains target tissues without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the dye is required to achieve effective staining without adverse effects. It is crucial to optimize the dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The dye interacts with enzymes and cofactors involved in metal ion transport and storage . For example, it can bind to metalloproteins, affecting their function and stability. This compound can also influence metabolic flux by altering the levels of specific metabolites, particularly those related to metal ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye can accumulate in specific cellular compartments, such as the myelin sheath in neurons, due to its affinity for myelin proteins . This localization is facilitated by the dye’s ability to form stable complexes with target biomolecules, ensuring its retention in the desired cellular structures.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the myelin sheath in neural tissues . The dye’s activity and function are influenced by its localization, as it can interact with myelin proteins and other components of the neural tissue. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its staining efficacy and specificity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chromoxane Cyanine R is synthesized through a series of organic reactions involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of 5-methyl-2-hydroxybenzoic acid with 2-sulfobenzoic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity starting materials and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization and filtration processes .

Analyse Des Réactions Chimiques

Types of Reactions: Chromoxane Cyanine R undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chromoxane Cyanine R has a wide range of applications in scientific research:

Chemistry: It is used as a complexometric indicator for the detection of metal ions in solution.

Biology: The compound serves as a biological stain for visualizing cellular components under a microscope.

Medicine: this compound is employed in histological staining techniques to identify specific tissue structures.

Comparaison Avec Des Composés Similaires

Chromoxane Cyanine R is unique due to its specific structure and properties. Similar compounds include:

Eriochrome Black T: Another complexometric indicator used for metal ion detection.

Solochrome Cyanine: Used for staining metal wear particles in biological tissues.

Chromeazurol S: Employed in the detection of aluminum ions in solution.

This compound stands out due to its high sensitivity and specificity for certain metal ions, making it a preferred choice in various analytical applications .

Activité Biologique

Chromoxane Cyanine R, also known as Eriochrome Cyanine R or Mordant Blue 3 (C.I. 43820), is a synthetic dye extensively utilized in biological staining. Its unique properties allow it to selectively stain various biological tissues, making it a valuable tool in histology and histochemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

This compound is characterized by its molecular formula and a molecular weight of 536.39 g/mol. It exhibits acid-base indicator properties, changing color based on pH levels. The dye is soluble in water at concentrations up to 420 g/L and has been shown to form stable complexes with metal ions, particularly ferric ions, which are crucial for its staining capabilities .

Staining Mechanism

The staining process of this compound involves the formation of dye-metal complexes. The dye binds to tissue components through both ionic and non-ionic interactions. Key findings include:

- Binding Sites : The dye requires ionized amino groups in tissues for effective binding, suggesting that proteins play a significant role in its staining action .

- pH Influence : The color produced during staining varies with pH and the iron-to-dye ratio:

The following table summarizes the color changes observed at different pH levels:

| pH Range | Color Observed | Dominant Complex |

|---|---|---|

| 1 - 2 | Red | [Fe2H(dye)]^- |

| 3 - 6 | Purple | Mixed complexes |

| 7 - 12 | Blue | [Fe2(dye)]^{2-} |

Applications in Biological Research

This compound has been employed in various histological techniques for staining specific cellular components:

- Nuclear Staining : It stains nuclei selectively when used with ferric chloride, allowing for clear visualization under a microscope.

- Myelin Staining : The dye effectively stains myelin sheaths in nerve tissues, providing contrast for neurological studies .

Case Studies

- Staining Techniques : A study demonstrated simultaneous dual-color staining using this compound, highlighting its versatility in histological applications. The dye was used alongside other stains to differentiate between various cellular structures effectively .

- Comparative Staining Efficacy : Research comparing this compound with traditional stains like hematoxylin showed that it could replace these stains under certain conditions, especially when availability is an issue .

Propriétés

IUPAC Name |

trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUMCSDSJNSMQH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Na3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Eriochrome Cyanine R | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3564-18-9 | |

| Record name | Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium hydrogen 3,3'-(3H-2,1-benzoxathiol-3-ylidene)bis[6-oxido-5-methylbenzoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.